Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Medicinal Chemistry Computational Chemistry Drug Design

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a synthetic small-molecule building block (C₁₄H₂₀ClNO₃, MW 285.76 g/mol) belonging to the class of piperidinyloxy-substituted benzoate esters. It features a methyl benzoate core substituted at the ortho (2-) position with a 4-piperidinyloxymethyl ether moiety, supplied as the hydrochloride salt.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 1219976-67-6
Cat. No. B1439915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
CAS1219976-67-6
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1COC2CCNCC2.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H
InChIKeyBFPCVVTYOUMSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(4-piperidinyloxy)methyl]benzoate Hydrochloride (CAS 1219976-67-6): Structural Identity and Procurement-Grade Specifications for a Specialized Piperidinyl Benzoate Building Block


Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a synthetic small-molecule building block (C₁₄H₂₀ClNO₃, MW 285.76 g/mol) belonging to the class of piperidinyloxy-substituted benzoate esters. It features a methyl benzoate core substituted at the ortho (2-) position with a 4-piperidinyloxymethyl ether moiety, supplied as the hydrochloride salt [1]. The compound is offered by multiple vendors at ≥95% purity, with catalog availability typically in the milligram-to-gram range, targeting pharmaceutical R&D and organic synthesis applications . Its InChIKey (BFPCVVTYOUMSTE-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl) are unambiguously defined in PubChem (CID 56831191), enabling definitive identity verification upon receipt [1]. The ortho-substitution pattern, 4-piperidinyl (rather than 3-piperidinyl) attachment, methylene spacer between the aromatic ring and ether oxygen, and hydrochloride salt form collectively define a unique chemical space that distinguishes this compound from its closest commercially available analogs .

Why Methyl 2-[(4-piperidinyloxy)methyl]benzoate Hydrochloride Cannot Be Interchanged with Regioisomeric or Spacer-Variant Analogs


Within the piperidinyloxy benzoate ester family, seemingly minor structural variations—the position of the piperidinyloxy attachment on the piperidine ring (3- vs. 4-position), the substitution site on the benzoate aromatic ring (ortho vs. meta vs. para), and the presence or absence of a methylene spacer between the aromatic ring and the ether oxygen—can produce divergent molecular geometries, electronic distributions, hydrogen-bonding capacities, and lipophilicities [1]. Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride combines an ortho-substituted benzoate with a 4-piperidinyloxymethyl ether, a specific connectivity that generates a distinct three-dimensional shape and intramolecular hydrogen-bonding potential compared to its 3-piperidinyl regioisomer (CAS 1220034-16-1), its para-substituted benzoate positional isomer (CAS 1220034-19-4), and its direct-ether analog lacking the methylene spacer (CAS 936211-86-8) . In lead optimization and SAR campaigns, such structural differences routinely translate into altered target binding, selectivity profiles, and pharmacokinetic properties even when the compounds are formally in the same class [2]. Procurement of a structurally imprecise analog therefore risks introducing an uncontrolled variable that can confound biological assay interpretation and synthetic route development.

Quantitative Differentiation Evidence for Methyl 2-[(4-piperidinyloxy)methyl]benzoate Hydrochloride (CAS 1219976-67-6) vs. Its Closest Analogs


Ortho- vs. Para-Substituted Benzoate Regioisomerism: Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation

The ortho-substitution pattern on the benzoate ring of CAS 1219976-67-6 produces a computed Topological Polar Surface Area (TPSA) of 47.6 Ų and 5 rotatable bonds, compared with the para-substituted regioisomer Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride (CAS 1220034-19-4), which has an identical TPSA of 47.6 Ų but a different spatial arrangement of the ester and ether moieties [1]. While the computed TPSA values are identical due to the atom-based calculation method, the ortho arrangement places the piperidinyloxymethyl group in closer spatial proximity to the methyl ester, creating potential for intramolecular hydrogen bonding between the piperidine NH (as HCl salt, HBD count = 2) and the ester carbonyl oxygen that is geometrically inaccessible in the para isomer . This conformational constraint may influence the compound's behavior in target binding pockets that recognize specific functional group orientations.

Medicinal Chemistry Computational Chemistry Drug Design

4-Piperidinyl vs. 3-Piperidinyl Regioisomerism: Differentiation in Piperidine Nitrogen Spatial Positioning

CAS 1219976-67-6 features the piperidinyloxy group attached at the 4-position of the piperidine ring, whereas its closest commercial regioisomer Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride (CAS 1220034-16-1) bears the attachment at the 3-position [1]. This regioisomeric difference alters the vector of the secondary amine projected from the piperidine ring. In the 4-substituted isomer (target compound), the nitrogen lies along the para-axis of the piperidine ring relative to the ether attachment point, whereas in the 3-substituted isomer, the nitrogen is positioned at a ~60° angle from the ether attachment, creating a distinct spatial orientation of the hydrogen-bond-donating NH group . Both compounds share identical molecular formula (C₁₄H₂₀ClNO₃) and molecular weight (285.76 g/mol), yet are chromatographically separable and represent non-interchangeable chemical entities .

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Methylene Spacer Presence: Differentiation from Direct-Ether Analog Methyl 2-(Piperidin-4-yloxy)benzoate

The target compound incorporates a methylene (-CH₂-) spacer between the benzoate aromatic ring and the ether oxygen, whereas Methyl 2-(piperidin-4-yloxy)benzoate (CAS 936211-86-8, free base) has the oxygen directly attached to the aromatic ring [1]. This structural difference produces measurable changes in computed physicochemical properties: the target compound (CAS 1219976-67-6) has a molecular weight of 285.76 g/mol (HCl salt) and 5 rotatable bonds, while the direct-ether analog (CAS 936211-86-8, free base) has a molecular weight of 235.28 g/mol and 4 rotatable bonds . The methylene spacer introduces an additional degree of conformational freedom and increases the electron density at the ether oxygen (alkyl-alkyl ether vs. aryl-alkyl ether), which may affect metabolic stability (reduced susceptibility to O-dealkylation at the aryl ether) and hydrogen-bond acceptor strength of the ether oxygen [2].

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Biological Assay Compatibility vs. Free Base

CAS 1219976-67-6 is supplied specifically as the hydrochloride salt, in contrast to the free base form of Methyl 2-(piperidin-4-yloxy)benzoate (CAS 936211-86-8) . Salt formation with HCl protonates the piperidine nitrogen, converting it from a neutral amine (free base pKa ~9.7 predicted for structurally related 4-piperidinyloxy benzoates ) to a charged ammonium species. This ionization typically increases aqueous solubility by several orders of magnitude compared to the free base at physiologically relevant pH (pH 7.4), where the free base would exist predominantly in its neutral, less water-soluble form [1]. Vendors specify purity for the hydrochloride salt at ≥95% (AKSci Cat. 1039DN ), providing a defined stoichiometric form suitable for direct dissolution in aqueous assay buffers without the need for pre-salt conversion.

Formulation Science Assay Development Biopharmaceutical Profiling

Absence of Public Bioactivity Data: What This Means for Procurement Risk Assessment vs. Data-Rich Analogs

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and Google Patents (conducted May 2026) returned zero quantitative bioactivity data points (IC₅₀, Kᵢ, Kd, EC₅₀) for CAS 1219976-67-6. This absence of data contrasts with structurally related compounds such as pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride, CAS 54063-52-4), a clinically characterized antispasmodic with published muscarinic receptor antagonist activity , and methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, which is cataloged as a protein degrader building block [1]. The target compound thus occupies a distinct procurement niche: it is a tool for de novo SAR exploration and customized library synthesis, not a pre-validated probe with known target engagement profiles. For users requiring a compound with established bioactivity benchmarks, pitofenone or the 4-substituted benzoate protein degrader intermediates may represent more data-rich alternatives; for users building novel chemotypes where the ortho-2-(4-piperidinyloxymethyl) pharmacophore is specifically required, CAS 1219976-67-6 remains the correct procurement choice.

Data Transparency Procurement Risk Chemical Biology

Validated Application Scenarios for Methyl 2-[(4-piperidinyloxy)methyl]benzoate Hydrochloride (CAS 1219976-67-6) Based on Available Evidence


De Novo Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Aminergic or Peptidergic Receptors

The ortho-2-(4-piperidinyloxymethyl)benzoate scaffold of CAS 1219976-67-6 provides a conformationally distinct pharmacophore in which the basic piperidine nitrogen (pKa ~9.7 predicted for the conjugate acid) is projected via a methylene-ether linker from the ortho position of a methyl benzoate [1]. This spatial arrangement differs from both para-substituted benzoate analogs and 3-piperidinyl regioisomers, making the compound a valuable template for fragment-based drug discovery or scaffold-hopping exercises where novel intellectual property space is desired [2]. The methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling diversification, or the piperidine NH can be functionalized via reductive amination, sulfonylation, or amide bond formation .

Synthesis of Focused Compound Libraries for Complement Factor B or Serine Protease Inhibitor Programs

Recent patent literature discloses piperidine-substituted benzoic acid derivatives as inhibitors of complement factor B (CFB) for autoimmune and inflammatory indications [1]. While CAS 1219976-67-6 itself is not disclosed as a bioactive compound in these patents, its ortho-2-(4-piperidinyloxymethyl)benzoate scaffold shares structural features with the claimed CFB inhibitor chemotypes, including a piperidine ring connected via a linker to a substituted benzoic acid/ester [2]. The hydrochloride salt form facilitates direct use in parallel synthesis workflows for generating amide, sulfonamide, or urea derivatives at the piperidine nitrogen without additional salt metathesis steps, accelerating library production timelines .

Physicochemical Probe for Evaluating Ortho-Substituent Effects on Membrane Permeability and Efflux Ratio in Benzoate Ester Series

The combination of an ortho-substituted benzoate ester with a basic piperidine (HCl salt) in CAS 1219976-67-6 creates an intramolecular hydrogen-bonding opportunity between the protonated piperidine NH and the ester carbonyl that is geometrically unavailable in the para-substituted regioisomer (CAS 1220034-19-4) [1]. This structural feature can be exploited in fundamental physicochemical profiling studies comparing ortho- vs. para-substituted matched molecular pairs to quantify the impact of intramolecular H-bonding on passive membrane permeability (PAMPA), Caco-2 permeability, and P-glycoprotein efflux ratios [2]. Such data inform design principles for optimizing the ADME properties of benzoate-containing drug candidates .

Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker-Piperidine Conjugates

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride provides a bifunctional architecture in which the methyl ester can be hydrolyzed to a carboxylic acid for E3 ligase ligand conjugation, while the piperidine NH serves as an attachment point for the target-protein-binding warhead via amide, sulfonamide, or urea linkages [1]. This contrasts with Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7), which has been explicitly cataloged as a protein degrader building block but positions the piperidine-ether attachment at the para position of the benzoate [2]. The ortho-substituted variant (CAS 1219976-67-6) may afford PROTAC molecules with altered linker exit vectors and ternary complex geometries, expanding the accessible degradation profile for targets refractory to para-substituted PROTAC designs .

Quote Request

Request a Quote for Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.